molecular formula C11H15Cl2N3 B3117703 (1-benzyl-1H-imidazol-2-yl)methylamine dihydrochloride CAS No. 22600-75-5

(1-benzyl-1H-imidazol-2-yl)methylamine dihydrochloride

Cat. No. B3117703
CAS RN: 22600-75-5
M. Wt: 260.16 g/mol
InChI Key: HZAPGFYEVGMALR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular weight of “(1-benzyl-1H-imidazol-2-yl)methanol” is 188.23 . The empirical formula is C11H12N2O .


Chemical Reactions Analysis

1-Benzyl-2-methylimidazole is a nitrogen heterocycle and forms mixed ligand Pt (II) complexes . 1-Benzyl-2-methylimidazole on treatment with ammonia and sodium yields 2-methylimidazole .


Physical And Chemical Properties Analysis

“(1-benzyl-1H-imidazol-2-yl)methanol” is a solid . The SMILES string is OCc1nccn1Cc2ccccc2 .

Scientific Research Applications

Cardiac Electrophysiology

Morgan et al. (1990) studied the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating that the 1H-imidazol-1-yl moiety can be used to produce class III electrophysiological activity in the N-substituted benzamide series. This research suggests potential applications in developing cardiac arrhythmia treatments (Morgan et al., 1990).

Corrosion Inhibition

Yadav et al. (2015) explored amino acid compounds including derivatives of 1H-benzo[d]imidazole as eco-friendly corrosion inhibitors for steel in acidic solutions. This highlights the potential use of these compounds in materials science, particularly in protecting metals from corrosion (Yadav et al., 2015).

Anticancer Applications

Rashid et al. (2012) synthesized benzimidazoles bearing oxadiazole nucleus, showing significant in vitro anticancer activity. This suggests the role of such compounds in developing new cancer therapies (Rashid et al., 2012).

Antiprotozoal Activity

Pérez-Villanueva et al. (2013) synthesized novel benzimidazole derivatives with strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This demonstrates the potential of these compounds in treating protozoal infections (Pérez-Villanueva et al., 2013).

Synthesis of Zoledronic Acid

Mokhtari Aliabad et al. (2016) described the synthesis of imidazol-1-yl-acetic acid, a precursor for zoledronic acid, which is used in treating bone diseases. This research contributes to pharmaceutical synthesis and drug development (Mokhtari Aliabad et al., 2016).

Antibacterial Properties

Chandra et al. (2020) investigated the antibacterial properties of novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones, suggesting their potential as broad-spectrum antibiotics (Chandra et al., 2020).

Synthesis of Glycosylmethyl-Imidazoles

Petrušová et al. (2016) reported on the synthesis of 1-glycosylmethyl-1H-imidazoles, which could have applications in biochemistry and medicinal chemistry (Petrušová et al., 2016).

Inhibitory Properties in Mild Steel Corrosion

Zhang et al. (2015) studied the use of imidazoline derivatives as corrosion inhibitors for mild steel, demonstrating their effectiveness in industrial applications (Zhang et al., 2015).

Mechanism of Action

1-Methyl-2-benzimidazolemethanamine inhibits binding of p34 protein to NEDD4-1 protein and can be used as an anti-cancer agent . It can also be used as an HIV integrase inhibitor .

Safety and Hazards

The safety information for “(1-Benzyl-1H-imidazol-2-yl)methanol” includes hazard statements H302 - H318 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501 . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 .

Future Directions

There is a need for the development of a new drug that overcomes the AMR problems . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

(1-benzylimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAPGFYEVGMALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22600-75-5
Record name 1-(1-benzyl-1H-imidazol-2-yl)methanamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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